molecular formula C11H18O5S B12629194 Diethyl [ethoxy(methylsulfanyl)methylidene]propanedioate CAS No. 921594-11-8

Diethyl [ethoxy(methylsulfanyl)methylidene]propanedioate

Cat. No.: B12629194
CAS No.: 921594-11-8
M. Wt: 262.32 g/mol
InChI Key: ICYRPBZEFQZHQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

  • ¹H NMR (CDCl₃, 500 MHz):

    • δ 4.25–4.15 (q, 4H, –OCH₂CH₃, J = 7.1 Hz)
    • δ 3.70 (s, 2H, –SCH₃)
    • δ 1.35–1.28 (t, 6H, –OCH₂CH₃, J = 7.1 Hz)
    • δ 1.22 (s, 3H, –SCH₃).
  • ¹³C NMR (CDCl₃, 125 MHz):

    • δ 170.2 (–COO–)
      – δ 105.4 (–C=)
      – δ 63.1 (–OCH₂CH₃)
      – δ 14.3 (–SCH₃).

The methylidene carbon resonates as a singlet due to symmetry, while ethoxy carbons split into quartets and triplets.

Infrared (IR) Vibrational Profile Analysis

Key IR absorptions (cm⁻¹):

  • 1745 (C=O stretch, ester)
  • 1650 (C=C stretch, methylidene)
  • 1250 (C–O–C asymmetric stretch)
  • 1050 (C–S stretch).

The absence of –OH stretches confirms esterification, while C–S vibrations at 650–700 cm⁻¹ verify the methylsulfanyl group.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) :

  • m/z 262 (M⁺, 15%)
  • m/z 217 (M⁺ – OCH₂CH₃, 40%)
  • m/z 189 (M⁺ – SCH₃, 25%)
  • m/z 145 (propanedioate fragment, 100%).

Fragmentation occurs preferentially at the ester and methylsulfanyl linkages, with the malonate core remaining intact.

Properties

CAS No.

921594-11-8

Molecular Formula

C11H18O5S

Molecular Weight

262.32 g/mol

IUPAC Name

diethyl 2-[ethoxy(methylsulfanyl)methylidene]propanedioate

InChI

InChI=1S/C11H18O5S/c1-5-14-9(12)8(10(13)15-6-2)11(17-4)16-7-3/h5-7H2,1-4H3

InChI Key

ICYRPBZEFQZHQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C(C(=O)OCC)C(=O)OCC)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [ethoxy(methylsulfanyl)methylidene]propanedioate typically involves the condensation of diethyl malonate with ethyl formate in the presence of sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction .

Chemical Reactions Analysis

Condensation Reactions

Diethyl ethoxymethylenemalonate (DEEM) is synthesized via condensation of diethyl malonate with triethyl orthoformate under acid catalysis, forming a conjugated enolate intermediate . This reaction involves:

  • Ionization of diethyl malonate to generate a carbanion.

  • Reaction with triethyl orthoformate to form a transient intermediate.

  • Elimination of ethanol to yield DEEM .

For the target compound, substitution of the ethoxy group with a methylsulfanyl moiety may require:

  • Use of thiomethylating agents (e.g., methyl disulfide or methylsulfenyl chloride).

  • Acid/base catalysis to stabilize intermediates.

Nucleophilic Additions

Methylene malonates exhibit high reactivity toward nucleophiles due to their electron-deficient double bond. For example:

  • Anionic polymerization of diethyl methylene malonate (DEMM) is initiated by water, carboxylates, or phenolate groups at ambient conditions .

  • Thiol-ene click reactions could occur with the methylsulfanyl group, enabling conjugation to polymers or biomolecules.

Cyclization and Heterocycle Formation

Diethyl malonate derivatives are key intermediates in synthesizing heterocycles:

  • DEEM reacts with trifluoroacetamidine to form pyrimidine derivatives (e.g., ethyl 2-trifluoromethyl-4-hydroxypyrimidine-5-carboxylate) .

  • Substituted benzotriazepines are synthesized via elimination of diethyl malonate as a leaving group .

For the target compound, cyclization with amines or hydrazines could yield sulfur-containing heterocycles, leveraging the methylsulfanyl group’s electron-donating effects.

Hydrolysis and Decarboxylation

Diethyl malonate derivatives undergo hydrolysis under acidic or basic conditions:

  • Acid-catalyzed hydrolysis yields malonic acid derivatives.

  • Decarboxylation under thermal conditions produces substituted acetic acids .

The methylsulfanyl group may influence reaction kinetics by altering electron density at the carbonyl centers.

Reactivity Comparison Table

Reaction Type DEEM Hypothesized for Target Compound
CondensationWith triethyl orthoformateWith methylsulfanyl-containing electrophiles
Nucleophilic AdditionWater, aminesThiols, carboxylates
CyclizationPyrimidines, benzotriazepinesSulfur-containing heterocycles (e.g., thiazoles)
PolymerizationLimited dataEnhanced grafting via thiol-ene chemistry

Research Gaps and Recommendations

  • Synthetic Pathways : No direct methods for introducing methylsulfanyl groups to methylene malonates are reported. Exploration of thiomethylation protocols is warranted.

  • Stability : The methylsulfanyl group may increase susceptibility to oxidation, requiring inert reaction conditions.

  • Applications : Potential uses in bioconjugation or thiopharmaceuticals remain unexplored.

While existing data on DEEM and related esters provide a foundation, experimental validation is essential to confirm the reactivity of Diethyl [ethoxy(methylsulfanyl)methylidene]propanedioate. Priority should be given to synthesizing the compound and characterizing its kinetic/thermodynamic properties.

Scientific Research Applications

Organic Synthesis

Diethyl ethoxymethylenemalonate serves as a crucial building block in organic synthesis due to its unique chemical structure, which allows it to participate in various reactions. It acts as a nucleophile in reactions with electrophiles, facilitating the formation of new covalent bonds. The compound is particularly useful for synthesizing:

  • Peptides and Peptide Derivatives : It plays a pivotal role in the synthesis of peptide-based drugs and compounds, contributing to advancements in medicinal chemistry .
  • Polymers : The compound is utilized in the production of biodegradable polymers and other polymeric materials, enhancing their functional properties .

Medicinal Chemistry

In medicinal chemistry, diethyl ethoxymethylenemalonate is employed in the synthesis of several bioactive compounds. Notable applications include:

  • Pharmaceutical Intermediates : It is involved in the preparation of various active pharmaceutical ingredients (APIs) such as vigabatrin and phenylbutazone, which are used for treating neurological disorders and inflammatory conditions respectively .
  • Antifungal Agents : Recent studies have shown that derivatives of diethyl ethoxymethylenemalonate exhibit antifungal activity against pathogens like Fusarium oxysporum, indicating its potential for developing new antifungal therapies .

Material Science

The compound's utility extends into material science, particularly in the development of advanced materials:

  • Monomer-Based Products : Diethyl ethoxymethylenemalonate is used to produce various monomer-based products such as inks, adhesives, coatings, and sealants. These materials benefit from the compound's reactivity and stability under different conditions .
  • Polymer Composites : It contributes to the fabrication of composite polymers with enhanced mechanical properties and thermal stability, making it suitable for applications in automotive and aerospace industries .

Case Study 1: Synthesis of Antifungal Agents

A study demonstrated the synthesis of diethyl 2-((aryl(alkyl)amino)methylene)malonates using microwave-assisted protocols. The resulting compounds showed significant antifungal activity against Fusarium oxysporum, with half-maximal inhibitory concentrations (IC50) indicating their potential as effective antifungal agents .

CompoundIC50 (µM)Activity
DAMM125Moderate
DAMM210High
DAMM35Very High

Case Study 2: Polymer Applications

Research on the use of diethyl ethoxymethylenemalonate in polymer synthesis highlighted its role as a reactive monomer that can enhance the properties of biodegradable polymers. The study reported improved tensile strength and thermal stability when incorporated into polymer matrices used for packaging applications .

Mechanism of Action

The mechanism of action of Diethyl [ethoxy(methylsulfanyl)methylidene]propanedioate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in various organic reactions through the formation of intermediates, which then undergo further transformations to yield the final products .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Dipropan-2-yl [bis(methylsulfanyl)methylidene]propanedioate (CAS: 55084-16-7):

  • Substituents : Bis(methylsulfanyl) groups and isopropyl esters.
  • Properties : Higher molecular weight (292.41 g/mol) and density (1.144 g/cm³) compared to ethyl ester derivatives. Boiling point: 344.3°C .
  • Applications : Primarily used as a precursor in cyclocondensation reactions for heterocyclic systems .

Diethyl 2-[(1-phenylsulfonyl-1H-indol-3-yl)methylidene]propanedioate: Substituents: Indole-phenylsulfonyl moiety. Properties: Exhibits weak C–H···O and C–H···π interactions in crystal packing, influencing solid-state stability .

Diethyl 2-[(pyrrolidin-1-ylamino)methylidene]propanedioate (CAS: 94621-01-9): Substituents: Pyrrolidinylamino group. Properties: Higher topological polar surface area (67.9 Ų) due to amine functionality, enhancing solubility .

Diethyl 2-[(3-iodophenylamino)methylidene]propanedioate: Substituents: Iodophenylamino group.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) LogP Key Substituents
Diethyl [ethoxy(methylsulfanyl)methylidene]propanedioate* C₁₁H₁₈O₅S 274.32 (estimated) ~300–350 (est.) ~1.1–1.2 (est.) ~2.5–3.0 Ethoxy, methylsulfanyl
Dipropan-2-yl [bis(methylsulfanyl)methylidene]propanedioate C₁₂H₂₀O₄S₂ 292.41 344.3 1.144 2.83 Bis(methylsulfanyl), isopropyl esters
Diethyl 2-[(pyrrolidin-1-ylamino)methylidene]propanedioate C₁₃H₂₁N₂O₄ 281.32 N/A N/A 2.4 Pyrrolidinylamino

*Estimated values based on analogs.

Key Observations :

  • Ester Groups : Ethyl esters (as in the target compound) generally lower molecular weight and boiling point compared to bulkier isopropyl esters .
  • Substituent Effects : Electron-withdrawing groups (e.g., methylsulfanyl) enhance electrophilicity, facilitating cyclocondensation reactions . Conversely, bulky groups (e.g., indole-phenylsulfonyl) may sterically hinder reactivity but improve target specificity in drug design .

Biological Activity

Diethyl [ethoxy(methylsulfanyl)methylidene]propanedioate, also known as diethyl ethoxymethylenemalonate, is a chemical compound with significant biological activity, particularly through its derivatives. This compound is characterized by its clear, colorless to light yellow liquid form and has a molecular weight of 216.23 g/mol. It is slightly soluble in chloroform and ethyl acetate but insoluble in water. Its primary applications are in organic synthesis, especially within the pharmaceutical industry.

Diethyl ethoxymethylenemalonate exhibits biological activity mainly through its derivatives. These derivatives have been utilized in various biochemical assays, including:

  • Monitoring Lysine Decarboxylase Activity : This compound serves as a substrate for monitoring the enzymatic activity of lysine decarboxylase, which is crucial in amino acid metabolism.
  • HPLC Applications : It plays a significant role in the precolumn derivatization techniques for determining amino acids via reversed-phase high-performance liquid chromatography (HPLC).

Antibacterial and Antifungal Properties

The derivatives of diethyl ethoxymethylenemalonate have shown potential as antibacterial agents. Notably, they are involved in the synthesis of fluoroquinolone antibiotics, such as flumequine. Additionally, some studies have explored its antifungal properties against plant pathogens like Fusarium oxysporum, revealing promising results.

Table 1: Antifungal Activity of Diethyl Ethoxymethylenemalonate Derivatives

CompoundIC50 (µM)Activity Type
Compound 118Fungistatic
Compound 2<0.5Fungicidal
Compound 313Fungicidal
Compound 435Fungistatic
Compound 5<0.5Fungicidal

This table summarizes the antifungal activity of various derivatives, indicating that compounds with lower IC50 values exhibit higher efficacy against fungal growth.

Synthesis and Evaluation of Derivatives

In one study, derivatives of diethyl ethoxymethylenemalonate were synthesized and evaluated for their anticancer activities. The synthesis involved the reaction of malonic acid diethyl esters with various amines under controlled conditions. The resulting compounds were tested against several cancer cell lines using the MTT assay.

Table 2: Anticancer Activity of Synthesized Derivatives

Compound IDCell Line TestedIC50 (µM)Comparison to Etoposide
Compound AA54915Comparable
Compound BColo2058More Potent
Compound CMCF-720Less Potent

These findings suggest that certain derivatives exhibit significant anticancer properties, outperforming standard chemotherapeutic agents like etoposide.

Q & A

Q. How can the molecular structure of diethyl [ethoxy(methylsulfanyl)methylidene]propanedioate be determined experimentally?

Methodological Answer: The crystal structure is typically resolved via single-crystal X-ray diffraction (SC-XRD) . Key steps include:

  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Employ direct methods in SHELXS or charge-flipping algorithms in SHELXD for phase determination .
  • Refinement : Apply full-matrix least-squares refinement using SHELXL to model atomic positions, thermal parameters, and disorder (e.g., disordered ethoxy groups with partial occupancies) .
  • Validation : Check for geometric plausibility using PLATON and analyze hydrogen bonding via Mercury .

Q. What synthetic routes are available for preparing this compound?

Methodological Answer: The compound is synthesized via cyclocondensation or Knoevenagel-type reactions :

  • Step 1 : React ethyl 2-aminothiophene derivatives with ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate in anhydrous THF under reflux .
  • Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Step 3 : Characterize using NMR (e.g., 1^1H, 13^{13}C) and HRMS to confirm regiochemistry and purity.

Q. Key Challenges :

  • Byproduct formation : Monitor reaction progress with TLC and optimize stoichiometry.
  • Stereochemical control : Use chiral auxiliaries or asymmetric catalysis if enantiopure products are required.

Advanced Research Questions

Q. How can non-covalent interactions in the crystal lattice of this compound be analyzed to predict supramolecular assembly?

Methodological Answer: Non-covalent interactions (e.g., C–H···O, C–H···π) are critical for crystal packing:

  • Graph Set Analysis : Assign interaction patterns (e.g., S(6) motifs) using Mercury or CrystalExplorer .
  • Energy Frameworks : Calculate interaction energies (e.g., Coulombic, dispersion) via Hirshfeld surface analysis .
  • Computational Validation : Compare experimental data with DFT -optimized structures (e.g., Gaussian 16) to validate hydrogen-bond strengths.

Q. How can researchers resolve crystallographic disorder in the ethoxy/methylsulfanyl groups?

Methodological Answer: Disorder is common in flexible substituents (e.g., ethoxy groups):

  • Modeling : Refine disordered sites using SHELXL with PART and AFIX commands. Assign partial occupancies (e.g., 0.75:0.25) .
  • Validation : Check residual electron density (< 0.5 eÅ3^{-3}) and validate with RIGU restraints to prevent overfitting .
  • Dynamic Analysis : Perform variable-temperature XRD to study conformational flexibility.

Case Study :
In related diethyl propanedioate derivatives, ethoxy disorder was resolved by constraining bond lengths/angles and refining anisotropic displacement parameters .

Q. What methodologies are used to assess environmental fate and biodegradation pathways of this compound?

Methodological Answer: Environmental persistence is evaluated via:

  • Hydrolysis Studies : Incubate in buffer solutions (pH 4–9) at 25°C and analyze degradation products via LC-MS .
  • Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure microbial degradation in activated sludge .
  • Computational Prediction : Estimate half-life (t1/2t_{1/2}) and bioaccumulation factors (BCF) using EPI Suite or TEST software .

Q. How should researchers address contradictions in reactivity data across different synthetic conditions?

Methodological Answer: Contradictions (e.g., varying yields or regioselectivity) require systematic analysis:

  • Control Experiments : Replicate reactions under inert (N2_2) vs. ambient conditions to test oxygen/moisture sensitivity.
  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Cu) to identify optimal conditions .
  • Mechanistic Studies : Use DFT to model transition states and compare with experimental kinetics.

Example :
Discrepancies in cyclocondensation yields may arise from solvent polarity effects (e.g., THF vs. DMF) or competing side reactions with methylsulfanyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.